molecular formula C20H15FN2O2 B2735976 1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 252060-11-0

1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2735976
CAS No.: 252060-11-0
M. Wt: 334.35
InChI Key: WJFAKMGIUCHQLC-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with fluorobenzyl and methoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with malononitrile under basic conditions to yield the desired pyridinecarbonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
  • 2-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
  • N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride

Uniqueness

1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2/c1-25-18-9-4-15(5-10-18)19-11-6-16(12-22)20(24)23(19)13-14-2-7-17(21)8-3-14/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFAKMGIUCHQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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